molecular formula C13H12ClNO2S B1595930 Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- CAS No. 70146-09-7

Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-

Cat. No.: B1595930
CAS No.: 70146-09-7
M. Wt: 281.76 g/mol
InChI Key: YDSSEPWFAJNLSK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-chloro-2-(4-methylphenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-9-2-5-11(6-3-9)18(16,17)13-7-4-10(14)8-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSSEPWFAJNLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8072031
Record name Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-
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Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70146-09-7
Record name 5-Chloro-2-[(4-methylphenyl)sulfonyl]benzenamine
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Record name Benzenamine, 5-chloro-2-((4-methylphenyl)sulfonyl)-
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Record name Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-
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Record name Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-
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Record name 5-chloro-2-[(p-tolyl)sulphonyl]aniline
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Preparation Methods

Methylation of 5-Chlorosalicylic Acid

  • Process: 5-Chlorosalicylic acid is methylated to form methyl 5-chloro-2-methoxybenzoate.
  • Reagents and Conditions: Dimethyl sulfate is commonly used as the methylating agent, with potassium carbonate as a base in acetone solvent under reflux conditions.
  • Yield and Purification: The reaction typically proceeds with high yield (~95%), followed by filtration and distillation to isolate the methylated product.
Step Reagents/Conditions Product Yield (%) Notes
Methylation 5-chlorosalicylic acid, dimethyl sulfate, K2CO3, acetone, reflux Methyl 5-chloro-2-methoxybenzoate 95 High purity, distillation under reduced pressure

Formation of Amide Intermediate

  • Process: Methyl 5-chloro-2-methoxybenzoate undergoes aminolysis with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.
  • Reagents and Conditions: Phenethylamine is reacted with the methyl ester in benzene or similar solvents, often at controlled temperatures.
  • Purification: The amide product is isolated by filtration of phenethylamine hydrochloride and distillation or crystallization.
  • Yield: High yields (~90%) are reported.
Step Reagents/Conditions Product Yield (%) Notes
Aminolysis Methyl 5-chloro-2-methoxybenzoate, phenethylamine, benzene N-phenethyl-5-chloro-2-methoxybenzamide 90 Phenethylamine hydrochloride removed by filtration

Chlorosulfonation and Sulfonamide Formation

  • Process: The amide intermediate undergoes chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Subsequent Reaction: The sulfonyl chloride is then reacted with ammonia or an amine (such as 4-methylphenyl amine) to form the sulfonamide.
  • Conditions: Typically conducted under controlled temperature to avoid decomposition; the reaction is followed by neutralization and purification steps.
  • Outcome: This step installs the 4-methylphenylsulfonyl group on the benzene ring, completing the target compound structure.
Step Reagents/Conditions Product Notes
Chlorosulfonation Chlorosulfonic acid, controlled temperature Sulfonyl chloride intermediate Requires careful temperature control
Amination Ammonia or 4-methylphenyl amine Final sulfonamide product Sulfonamide bond formation

Alternative Synthetic Route

  • A method reported involves starting from 1-(4-aminophenyl)ethanone O-methyl-oxime and 5-chlorosalicylaldehyde in ethanol under reflux.
  • The mixture is stirred for 11 hours at 328 K, followed by filtration and drying to obtain a yellow solid product.
  • Crystals are grown by slow evaporation from chloroform/ethanol mixture.
  • This method yields ~86.5% of the product and provides a crystalline form suitable for structural studies.
Step Reagents/Conditions Product Yield (%) Notes
Condensation 1-(4-aminophenyl)ethanone O-methyl-oxime, 5-chlorosalicylaldehyde, ethanol, reflux 328 K, 11 h Yellow solid product 86.5 Crystallization from chloroform/ethanol

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Steps Yield (%) Notes
1 5-Chlorosalicylic acid Methylation → Aminolysis → Chlorosulfonation → Amination 85-95 Well-established, high yield, multi-step synthesis
2 1-(4-aminophenyl)ethanone O-methyl-oxime + 5-chlorosalicylaldehyde Condensation under reflux 86.5 Simpler one-pot condensation, crystalline product

Research Findings and Analytical Data

  • Elemental analysis of the products confirms the expected composition (e.g., C, H, N percentages closely matching calculated values).
  • Melting points and crystallization behavior provide additional verification of purity and structure.
  • Solubility data indicates good solubility in DMSO, facilitating further chemical handling and applications.

Chemical Reactions Analysis

Types of Reactions: Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom in the benzenamine core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.

Scientific Research Applications

Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or protein binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Chloro-2-[(4-methylphenyl)sulfonyl]benzenamine
  • CAS Number : 70146-09-7
  • Molecular Formula: C₁₃H₁₂ClNO₂S
  • Structure : Features a benzenamine core with a chlorine atom at the 5-position and a 4-methylphenylsulfonyl (tosyl) group at the 2-position.

Key Features :

Comparison with Structurally Similar Compounds

Substituent Variations: Tosyl Group Derivatives

Compound Name CAS Number Substituents Key Differences Applications/Properties
5-Chloro-2-[(4-methylphenyl)sulfonyl]benzenamine 70146-09-7 -Cl at C5, -Tos at C2 Reference compound Likely intermediate for sulfonamide-based drugs
5-Chloro-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-3-(trifluoromethyl)pyridine 866043-25-6 -CF₃ at C3, urea linkage Pyridine ring introduces aromaticity; trifluoromethyl enhances lipophilicity Potential kinase inhibitor due to urea moiety
4-Chlorophenyl Methyl Sulfone BD23328 -SO₂CH₃ instead of Tos Simpler sulfone structure; lacks amine group Used in agrochemical synthesis
4-(5-Chloro-2-Methoxybenzamido) Benzenesulphonyl Chloride - -OCH₃ at C2, sulfonamide linkage Methoxy group increases electron density Precursor for anti-inflammatory agents

Structural Insights :

  • Electron-Withdrawing Effects : The Tos group and chlorine in the target compound create an electron-deficient aromatic ring, favoring nucleophilic substitution reactions. In contrast, methoxy-substituted analogues (e.g., compound from ) exhibit increased electron density, altering reaction pathways .
  • Lipophilicity : The trifluoromethyl group in CAS 866043-25-6 enhances membrane permeability compared to the parent compound .

Physicochemical Properties

Property Target Compound 4-Chlorophenyl Methyl Sulfone Disulfonamide 5a
Melting Point Not reported Not reported 223–225°C
Spectral Data Not available - 1H NMR: δ 2.26 (s, CH₃), 7.1–8.5 (m, ArH)
Synthetic Yield Not reported - 80% (for disulfonamide)

Notes:

  • Disulfonamide 5a () shares the Tos group but incorporates a pyridyl moiety, leading to higher molecular weight (645 g/mol) and distinct solubility profiles.
  • The absence of melting point data for the target compound limits direct comparison but suggests a need for further experimental characterization.

Biological Activity

Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- is a sulfonamide compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H12ClN2O2S
  • Molecular Weight : 296.76 g/mol

The presence of the sulfonyl group is significant as it can interact with various biological targets, influencing enzyme activity and cellular processes.

The biological activity of Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- is primarily attributed to its ability to form strong interactions with active sites of enzymes. This interaction can lead to:

  • Enzyme Inhibition : The sulfonyl group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
  • Modulation of Protein Binding : The compound may alter protein interactions, affecting various signaling pathways within cells.

Biological Applications

Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

  • Enzyme Inhibition Studies : Used to explore the inhibition mechanisms of specific enzymes.
  • Antimicrobial Activity : Investigated for its potential as an antimicrobial agent.
  • Drug Development : Serves as an intermediate in synthesizing more complex organic molecules for therapeutic use.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various sulfonamide derivatives, including Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-. The findings indicated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-S. aureus32 µg/mL
Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-E. coli64 µg/mL

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits certain enzymes involved in cancer progression. For instance, it was shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer.

EnzymeIC50 (µM)
COX-110.5
COX-28.7

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-chloro-2-[(4-methylphenyl)sulfonyl]benzenamine, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via sulfonylation of a substituted aniline. For example, in related sulfonamide syntheses, chlorosulfonic acid is used to introduce the sulfonyl group, followed by coupling with amines under mild basic conditions (e.g., sodium carbonate in THF/H₂O) . Optimization involves controlling stoichiometry, reaction time (e.g., 12–24 hours), and solvent ratios to minimize side reactions (e.g., over-sulfonylation). Monitoring via TLC or HPLC ensures intermediate purity.

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structural identity of this compound?

  • Methodology :

  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.1–8.5 ppm), with singlet peaks for sulfonamide NH (δ ~10.5 ppm, D₂O-exchangeable) .
  • IR : Stretching vibrations for S=O groups are observed at ~1332 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) .
  • MS : Molecular ion peaks (e.g., m/z = 645 for related analogs) confirm molecular weight .

Q. What solvent systems and purification strategies are effective for isolating 5-chloro-2-[(4-methylphenyl)sulfonyl]benzenamine?

  • Methodology : Polar aprotic solvents like THF or DCM are preferred for sulfonylation steps. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) yields high-purity products. Reported yields range from 45% to 93%, depending on amine reactivity and steric hindrance .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, Hirshfeld surface analysis (using SHELX programs) quantifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal lattice . SHELXL refinement parameters (e.g., R-factor < 0.05) ensure accuracy in structural determination .

Q. What computational approaches are used to predict the compound’s reactivity or interaction with biological targets?

  • Methodology : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina, Schrödinger) evaluates binding affinity to enzymes like carbonic anhydrase, where sulfonamides are known inhibitors .

Q. How do researchers address contradictions in spectroscopic data or unexpected byproducts during synthesis?

  • Methodology :

  • Hypothesis Testing : If NMR shows unexpected peaks, compare experimental data with simulated spectra (e.g., using ChemDraw or ACD/Labs).
  • Isolation and Characterization : Use preparative HPLC to isolate byproducts, followed by high-resolution MS/MS or 2D NMR (COSY, HSQC) for structural elucidation .
  • Mechanistic Studies : Vary reaction parameters (e.g., temperature, catalyst) to identify pathways leading to byproducts .

Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?

  • Methodology : Accelerated stability studies (ICH guidelines) involve:

  • Thermal Analysis : TGA/DSC to assess decomposition temperatures.
  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-
Reactant of Route 2
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Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-

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